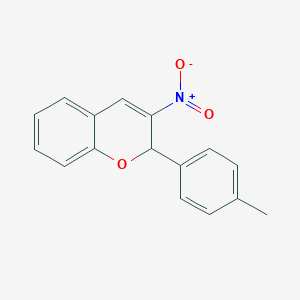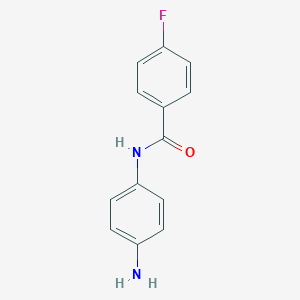
6-(Tert-butyl)naphthalen-2-ol
Vue d'ensemble
Description
6-(Tert-butyl)naphthalen-2-ol, also known as TBNO, is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and petroleum. TBNO has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(Tert-butyl)naphthalen-2-ol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. This compound has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the suppression of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as effects on the immune system. This compound has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of Nrf2 and the suppression of NF-κB signaling. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Tert-butyl)naphthalen-2-ol has several advantages for lab experiments, including its high yield and purity, its stability, and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for 6-(Tert-butyl)naphthalen-2-ol research, including the development of new synthesis methods, the investigation of its potential applications in various fields, and the exploration of its mechanism of action and potential therapeutic uses. Some potential areas of research include the use of this compound as a stabilizer for polymers, the investigation of its effects on the immune system, and the development of this compound-based drugs for the treatment of oxidative stress and inflammation-related diseases.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound can be synthesized through several methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound has several advantages for lab experiments, but it also has some limitations that need to be addressed. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications and therapeutic uses.
Applications De Recherche Scientifique
6-(Tert-butyl)naphthalen-2-ol has been studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, this compound has been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other compounds. In biology, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent, as well as its effects on the immune system. In material science, this compound has been used as a stabilizer for polymers and as a component in liquid crystals.
Propriétés
Numéro CAS |
1081-32-9 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
6-tert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3 |
Clé InChI |
AGGQWKSLBYWQFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

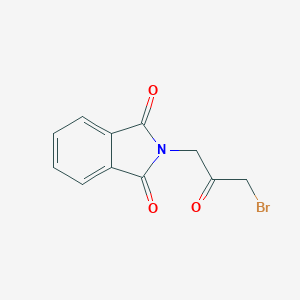
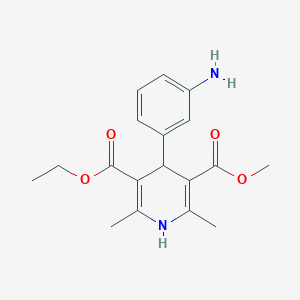

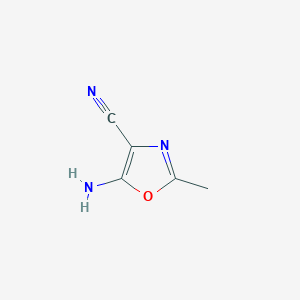
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
